3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate pound>>3'-O-(4-Benzoyl)benzoyl ATP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

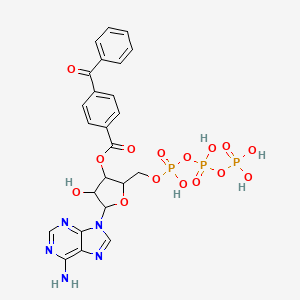

2’,3’-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate (BzATP) is a synthetic derivative of adenosine triphosphate (ATP). It is widely recognized for its role as a potent agonist of the P2X7 receptor, a type of purinergic receptor that is activated by extracellular ATP . BzATP is known for its higher potency compared to ATP, making it a valuable tool in scientific research, particularly in studies involving purinergic signaling and receptor activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

BzATP is synthesized through a multi-step chemical process. The synthesis typically involves the benzoylation of ATP, where the benzoylbenzoyl group is introduced to the ATP molecule. This process requires specific reagents and conditions to ensure the successful attachment of the benzoylbenzoyl group to the ATP molecule .

Industrial Production Methods

While detailed industrial production methods for BzATP are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the quantities of reagents, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BzATP undergoes various chemical reactions, including:

Oxidation and Reduction: BzATP can participate in redox reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of BzATP include benzoyl chloride, ATP, and various solvents and catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the synthesis of BzATP is the compound itself, 2’,3’-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate. Other products may include by-products from incomplete reactions or side reactions, which are typically removed during purification .

Scientific Research Applications

BzATP has a wide range of applications in scientific research:

Chemistry: BzATP is used as a photoaffinity probe to study adenine nucleotide binding to ATPases.

Biology: It is employed in studies involving purinergic signaling, particularly in the activation of P2X7 receptors. .

Mechanism of Action

BzATP exerts its effects primarily through the activation of P2X7 receptors. These receptors are ATP-gated ion channels that mediate various physiological and pathological processes. Upon binding to the P2X7 receptor, BzATP induces the opening of the ion channel, allowing the influx of cations such as calcium and sodium. This leads to downstream signaling events, including the activation of inflammatory pathways and cell death mechanisms .

Comparison with Similar Compounds

Similar Compounds

Adenosine Triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to BzATP.

2’- and 3’-O-(4-Benzoyl)benzoyl ATP (Bz-ATP): Similar to BzATP but with variations in the position of the benzoylbenzoyl group.

Dibenzoyl-ATP (BzATP): Another synthetic derivative with similar properties but different structural modifications.

Uniqueness of BzATP

BzATP is unique due to its high potency and selectivity for P2X7 receptors. Its ability to induce strong receptor activation makes it a valuable tool in research, particularly in studies involving purinergic signaling and receptor pharmacology .

Biological Activity

3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate, commonly referred to as BzATP, is a potent purinergic receptor agonist primarily associated with P2X7 receptors. This compound is notable for its unique biological activities, including its role in modulating cellular responses and its application in various experimental contexts.

- Chemical Name : 2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate

- Molecular Formula : C24H24N5O15P3

- Molecular Weight : 1018.97 g/mol

- Solubility : Soluble in water

BzATP acts as an agonist at the P2X7 receptor, which is a subtype of purinergic receptors that are ligand-gated ion channels. Upon binding to these receptors, BzATP induces various intracellular signaling pathways leading to:

- Calcium Influx : Activation of P2X7 receptors results in the influx of calcium ions, which plays a critical role in various cellular processes including inflammation and cell death.

- Cytokine Release : BzATP has been shown to stimulate the release of pro-inflammatory cytokines such as IL-10 from microglia, suggesting its involvement in immune responses .

Inhibition of V-ATPase Activity

BzATP has been demonstrated to inhibit the activity of vacuolar ATPases (V-ATPases). Research indicates that BzATP modifies the B subunit of V-ATPase, leading to a noncovalent inhibition of ATP hydrolysis. This modification occurs rapidly and is linked to changes in kinetic characteristics .

Potency at P2X7 Receptors

BzATP exhibits significant potency at P2X7 receptors, with varying pEC(50) values depending on experimental conditions and species. For example, studies have reported pEC(50) values ranging from 4 to 6.5 for different species orthologues . The presence of serum albumin can affect the potency of BzATP, indicating that serum components may modulate its biological effects .

Case Studies and Research Findings

- Microglial Activation : In a study examining ATP's role in IL-10 expression from LPS-activated microglia, it was found that BzATP could induce IL-10 production in a dose-dependent manner. The maximal release was observed at specific concentrations of ATP analogs, highlighting BzATP's role in neuroinflammatory processes .

- Neural Progenitor Cells : BzATP has been shown to induce cytotoxic effects on murine neural progenitor cells while increasing caspase-3 activity, indicating its potential role in regulating cell survival and apoptosis .

- Photoaffinity Labeling : As a photoaffinity analog of ATP, BzATP has been utilized to explore nucleotide binding sites on various ATPases, providing insights into receptor-ligand interactions at a molecular level .

Summary Table of Biological Activities

Properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJJLYZBWRIBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N5O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.